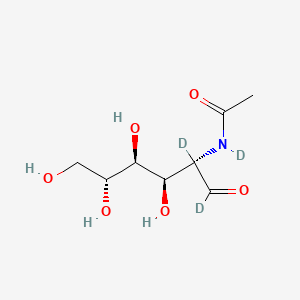![molecular formula C20H12ClO2P B1148415 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine CAS No. 137156-22-0](/img/structure/B1148415.png)
4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine is a complex organic compound that belongs to the class of dioxaphosphepines. This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a seven-membered ring system, along with two naphthalene units and a chlorine atom. The compound’s molecular formula is C20H12ClO3P, and it has a molecular weight of 366.74 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine typically involves the reaction of a BINOL derivative (1,1’-bi-2-naphthol) with phosphorus trichloride (PCl3). The reaction proceeds through the formation of a chlorophosphite intermediate, followed by cyclization to generate the seven-membered dioxaphosphepine ring . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the intermediates.
Industrial Production Methods
While specific industrial production methods for 4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of reagents, and implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus center to different oxidation states.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like triethylamine (Et3N) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
科学研究应用
4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in asymmetric synthesis reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.
Industry: It is utilized in the development of advanced materials, such as luminescent materials and polymers.
作用机制
The mechanism of action of 4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the formation of chiral products. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
相似化合物的比较
Similar Compounds
4-Hydroxydinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepine: This compound has a hydroxyl group instead of a chlorine atom, which can significantly alter its reactivity and applications.
4-Chlorodinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-one:
Uniqueness
4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine is unique due to its specific structural features, such as the presence of a chlorine atom and the seven-membered dioxaphosphepine ring. These characteristics make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
137156-22-0 |
|---|---|
分子式 |
C20H12ClO2P |
分子量 |
350.73 |
IUPAC 名称 |
13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C20H12ClO2P/c21-24-22-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)23-24/h1-12H |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)
![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)
